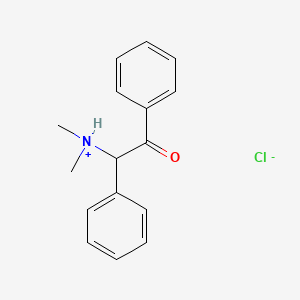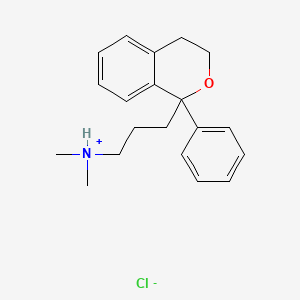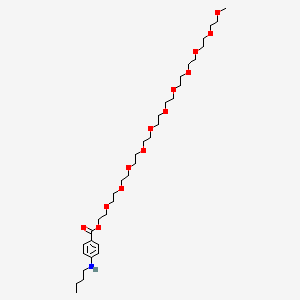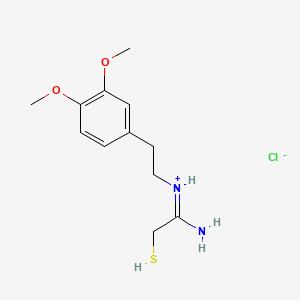![molecular formula C16H18Cl3N B13734215 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride CAS No. 15866-71-4](/img/structure/B13734215.png)
3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride is a chemical compound with the molecular formula C16H17Cl2N·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dichlorophenyl group attached to a butyl chain, which is further connected to an aniline moiety. The hydrochloride salt form enhances its solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with butylamine, followed by the introduction of aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control.
化学反応の分析
Types of Reactions
3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are commonly employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-(2,4-dichlorobenzyl)aniline hydrochloride
- 4-(2,4-Dichlorophenyl)butylamine hydrochloride
Comparison
Compared to similar compounds, 3-[4-(2,4-Dichlorophenyl)butyl]aniline;hydrochloride is unique due to its specific structural features and the presence of both dichlorophenyl and aniline moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
15866-71-4 |
|---|---|
分子式 |
C16H18Cl3N |
分子量 |
330.7 g/mol |
IUPAC名 |
3-[4-(2,4-dichlorophenyl)butyl]aniline;hydrochloride |
InChI |
InChI=1S/C16H17Cl2N.ClH/c17-14-9-8-13(16(18)11-14)6-2-1-4-12-5-3-7-15(19)10-12;/h3,5,7-11H,1-2,4,6,19H2;1H |
InChIキー |
ISZFHHXKECXFTG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)CCCCC2=C(C=C(C=C2)Cl)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


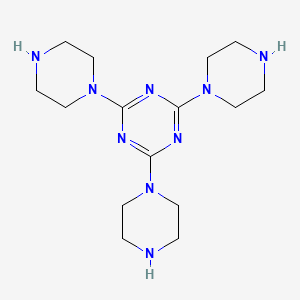
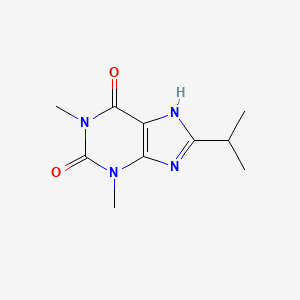
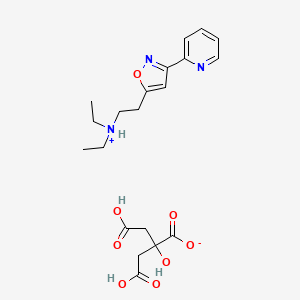

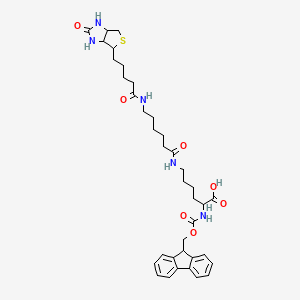
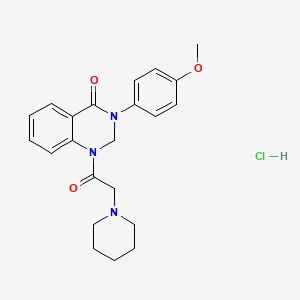
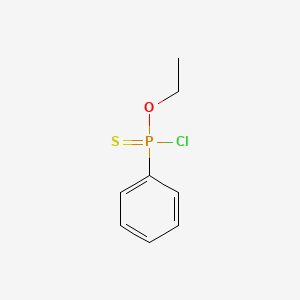
![Aluminum, tris[(hydroxy-kappaO)acetato-kappaO]-](/img/structure/B13734174.png)
